molecular formula C18H13N3O2 B8589841 6-(3-furyl)-N-phenylimidazo[1,2-a]pyridine-2-carboxamide

6-(3-furyl)-N-phenylimidazo[1,2-a]pyridine-2-carboxamide

Cat. No.: B8589841
M. Wt: 303.3 g/mol
InChI Key: WNRSKYWYTGQAEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(3-furyl)-N-phenylimidazo[1,2-a]pyridine-2-carboxamide is a useful research compound. Its molecular formula is C18H13N3O2 and its molecular weight is 303.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C18H13N3O2

Molecular Weight

303.3 g/mol

IUPAC Name

6-(furan-3-yl)-N-phenylimidazo[1,2-a]pyridine-2-carboxamide

InChI

InChI=1S/C18H13N3O2/c22-18(19-15-4-2-1-3-5-15)16-11-21-10-13(6-7-17(21)20-16)14-8-9-23-12-14/h1-12H,(H,19,22)

InChI Key

WNRSKYWYTGQAEI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CN3C=C(C=CC3=N2)C4=COC=C4

Origin of Product

United States

Synthesis routes and methods

Procedure details

200 mg of 6-bromo-N-phenylimidazo[1,2-a]pyridine-2-carboxamide (Intermediate 1), 10 mL of dioxane, 400 μL of 3-(triethoxysilyl)furan, 42 mg of palladium acetate, 42 mg of 1,4-diazabicyclo(2.2.2)octane (DABCO) and 1.5 mL of a molar solution of tetrabutylammonium fluoride in tetrahydrofuran are placed in a microwave tube. The reaction mixture is heated for 3 hours in a microwave machine set at 120° C., 200 μL of 3-(triethoxysilyl)furan, 20 mg of palladium acetate and 20 mg of DABCO are then added and the mixture is heated for a further 1.5 hours in a microwave machine set at 150° C. and then cooled and filtered. The filtrate is concentrated to dryness under reduced pressure and the residue is chromatographed on a silica cartridge, eluting with dichloromethane. The fractions containing the pure expected product are combined and evaporated to dryness under reduced pressure. The solid is dissolved while hot in a mixture of dichloromethane and methanol. The hot solution is filtered and treated with diisopropyl ether. The precipitate formed is filtered off by suction and dried to give 25 mg of 6-(3-furyl)-N-phenylimidazo[1,2-a]pyridine-2-carboxamide in the form of a yellow solid.
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200 mg
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
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400 μL
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reactant
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42 mg
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reactant
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[Compound]
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molar solution
Quantity
1.5 mL
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reactant
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0 (± 1) mol
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reactant
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0 (± 1) mol
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solvent
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42 mg
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catalyst
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10 mL
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solvent
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200 μL
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reactant
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20 mg
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reactant
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20 mg
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catalyst
Reaction Step Two

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